Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (7-oxabicyclo[410]hepta-2,4-dien-3-yl)acetate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate typically involves the Diels-Alder reaction of furan with olefinic or acetylenic dienophiles. This reaction is known for its ability to form complex bicyclic structures with high stereoselectivity . The reaction conditions often include the use of a Lewis acid catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate involves its interaction with molecular targets through its reactive oxirane ring. This ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Similar structure but lacks the acetate group.
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate: Similar structure with a carboxylate group instead of an acetate group.
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: Contains two oxabicycloheptane units linked by a siloxane bridge.
Uniqueness
Methyl (7-oxabicyclo[41
Properties
CAS No. |
832111-29-2 |
---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
methyl 2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate |
InChI |
InChI=1S/C9H10O3/c1-11-9(10)5-6-2-3-7-8(4-6)12-7/h2-4,7-8H,5H2,1H3 |
InChI Key |
KMFJGGGEUGEYAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2C(O2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.